molecular formula C9H12BFO3S B14027531 (3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid

(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid

Cat. No.: B14027531
M. Wt: 230.07 g/mol
InChI Key: AJVBWFGOKXAEJD-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methylthio group attached to a phenyl ring, which is further bonded to a boronic acid moiety. These structural elements make it a valuable building block for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent, often at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid exerts its effects involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The ethoxy, fluoro, and methylthio groups contribute to the compound’s reactivity and selectivity, influencing its interaction with specific pathways and targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.

    3-Fluorophenylboronic acid: Lacks the ethoxy and methylthio groups, making it less complex.

    3-Fluoro-4-(methylthio)phenylboronic acid: Similar but without the ethoxy group

Uniqueness

(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which provide a distinct reactivity profile and make it a versatile intermediate in organic synthesis. The presence of the ethoxy group enhances its solubility and reactivity, while the fluoro and methylthio groups offer additional sites for chemical modification.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12BFO3S

Molecular Weight

230.07 g/mol

IUPAC Name

(3-ethoxy-4-fluoro-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO3S/c1-3-14-7-4-6(10(12)13)5-8(15-2)9(7)11/h4-5,12-13H,3H2,1-2H3

InChI Key

AJVBWFGOKXAEJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)SC)F)OCC)(O)O

Origin of Product

United States

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